1-benzyl 4-(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl) piperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl 4-(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl) piperidine-1,4-dicarboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 1-benzyl 4-(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl) piperidine-1,4-dicarboxylate involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
1-benzyl 4-(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl) piperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl 4-(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl) piperidine-1,4-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl 4-(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl) piperidine-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, these compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
1-benzyl 4-(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl) piperidine-1,4-dicarboxylate can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-O-benzyl 4-O-(3,4,7-trimethyl-2-oxochromen-5-yl) piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H27NO6/c1-16-13-21-23(17(2)18(3)24(28)32-21)22(14-16)33-25(29)20-9-11-27(12-10-20)26(30)31-15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3 |
InChI Key |
KOGUCOVWPCZPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)C3CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.